D-Glucitol mixt. with 1,2,3-propanetriol

Description

Overview of D-Glucitol (Sorbitol) and 1,2,3-Propanetriol (Glycerol) as Pervasive Biocompatible Solutes

D-Glucitol, commonly known as sorbitol, is a hexahydric alcohol (polyol) that is chemically related to mannose and isomeric with mannitol (B672). chemicalbook.com It presents as a white, odorless, crystalline, and hygroscopic powder with a pleasant, cool, sweet taste. chemicalbook.comkopeochem.com Sorbitol is found naturally as a primary photosynthesis product in plants of the Rosaceae family and can also be produced synthetically by the hydrogenation of glucose. kopeochem.comnih.gov It is readily soluble in water and glycerol (B35011). chemicalbook.comkopeochem.com

1,2,3-Propanetriol, widely known as glycerol, is also a polyol. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Its biocompatibility and miscibility with water make it a fundamental component in various biological and chemical applications.

Both sorbitol and glycerol are recognized as pervasive biocompatible solutes. Their molecular structures, rich in hydroxyl (-OH) groups, allow for extensive hydrogen bonding, which governs their physical properties and interactions in aqueous and non-aqueous systems. researchgate.net

Table 1: General Properties of D-Glucitol and 1,2,3-Propanetriol

| Property | D-Glucitol (Sorbitol) | 1,2,3-Propanetriol (Glycerol) |

|---|---|---|

| Molecular Formula | C₆H₁₄O₆ nih.gov | C₃H₈O₃ |

| Molar Mass | 182.17 g/mol nih.gov | 92.09 g/mol |

| Appearance | White crystalline powder chemicalbook.com | Colorless viscous liquid |

| Taste | Cool, sweet chemicalbook.comkopeochem.com | Sweet |

| Solubility in Water | High (1g in ~0.45mL) kopeochem.com | Miscible |

| Primary Function | Sweetener, humectant, texturizer chemicalbook.comnih.gov | Humectant, solvent, plasticizer |

Rationale for Investigating Synergistic and Antagonistic Effects within D-Glucitol and 1,2,3-Propanetriol Mixtures

The investigation into mixtures of D-Glucitol and 1,2,3-Propanetriol is driven by the potential to create materials with tailored properties that are not achievable with either component alone. The primary rationale involves understanding and harnessing their plasticizing effects, particularly in polymer science. Plasticizers are added to materials to increase their flexibility and durability; sorbitol and glycerol are common choices for biopolymers like starch. bohrium.com

Research has shown that the type and concentration of the polyol plasticizer significantly influence the final properties of the material. For instance, in studies on sweet potato starch films, increasing the concentration of either glycerol or sorbitol led to an increase in elongation and water vapor permeability (WVP). bohrium.com However, films plasticized with glycerol exhibited higher elongation and WVP compared to those with sorbitol. bohrium.com Conversely, sorbitol-plasticized films showed higher thermal stability. researchgate.net

By creating binary mixtures of sorbitol and glycerol, researchers can fine-tune these properties. A key advantage of using glycerol to plasticize other polyols like sorbitol is the reduced crystallization tendency compared to using water. acs.org The study of these mixtures allows for the exploration of:

Glass Transition Temperature (Tg): The temperature at which a material transitions from a rigid glassy state to a more rubbery state. Mixtures of sorbitol and glycerol show a gradual change in Tg depending on the mole fraction of each component. acs.org

Mechanical Properties: The blend composition can regulate tensile strength, modulus, and hardness in polymer systems. nih.gov

Molecular Dynamics: Dielectric relaxation measurements are used to characterize the dynamics of sorbitol/glycerol mixtures, providing insight into molecular motion and relaxation processes across different compositions. acs.org

Understanding these synergistic and antagonistic effects is crucial for designing materials for specific applications, from edible films in food packaging to scaffolds in biomedical engineering. bohrium.comnih.gov

Table 2: Research Findings on the Effect of Sorbitol vs. Glycerol as Plasticizers in Starch Films

| Property | Effect of Glycerol | Effect of Sorbitol | Source |

|---|---|---|---|

| Moisture Content | Higher | Lower | researchgate.net |

| Solubility | Higher | Lower | researchgate.net |

| Thermal Stability | Lower | Higher | researchgate.net |

| Elongation | Higher | Lower | bohrium.com |

| Water Vapor Permeability (WVP) | Higher | Lower | bohrium.com |

Historical Development of Polyol Research in Biological and Material Science Contexts

Polyol research has evolved significantly over the past decades. Initially, polyols like sorbitol and glycerol were primarily used in the food and pharmaceutical industries as sweeteners, humectants, and excipients. chemicalbook.comkopeochem.com Their ability to retain moisture and provide sweetness without contributing to dental caries made them valuable additives. kopeochem.com

The scientific focus expanded to material science, where polyols became critical components in the synthesis of polymers. researchgate.net Traditionally, polyols for industrial applications, such as the production of polyurethanes, were derived from fossil fuels. researchgate.net Polyurethanes are highly versatile polymers composed of polyol-based soft segments and diisocyanate-based hard segments, used in everything from foams to elastomers and coatings. acs.orgmdpi.com

A major shift in polyol research has been the move towards sustainability. acs.org Driven by the limited availability of fossil fuels and environmental concerns, significant research has focused on developing bio-based polyols from renewable resources like vegetable oils, biomass, and agricultural waste. researchgate.netcreative-proteomics.com This "green chemistry" approach involves chemically modifying natural materials to create polyols suitable for industrial applications, aiming to reduce dependence on petrochemical feedstocks. creative-proteomics.com This has led to the commercialization of several bio-based polyols for the synthesis of more sustainable polyurethane products. acs.org

Current Research Gaps and Significance of Comprehensive Analysis of D-Glucitol and 1,2,3-Propanetriol Mixtures

Despite extensive research on individual polyols, comprehensive analysis of their mixtures reveals several knowledge gaps. The precise nature of molecular interactions between sorbitol and glycerol across the entire composition range is an area of active investigation. For example, dielectric spectroscopy studies have shown that certain secondary relaxation phenomena (Johari-Goldstein type peaks) are observed only for sorbitol mole fractions above 0.54, with an extrapolation predicting their absence in glycerol-rich mixtures. acs.org The behavior at these lower sorbitol concentrations, where loss profiles are broadened without a distinct secondary relaxation process, is not fully understood. acs.org

Furthermore, while the thermodynamic properties of pure polyols as phase change materials for thermal energy storage have been studied, the thermodynamics of their mixtures, including heat capacity and enthalpies of mixing, require more systematic investigation. researchgate.netpsu.edu

The significance of a comprehensive analysis lies in its potential to unlock new applications and optimize existing ones. A deeper understanding of the structure-property relationships in D-Glucitol and 1,2,3-Propanetriol mixtures would enable the rational design of:

Advanced Food Systems: Creating textures and controlling moisture in food products with greater precision. chemicalbook.com

Cryoprotectants: Developing more effective agents for protecting biological tissues and cells during freezing.

Sustainable Materials: Formulating novel bio-based plasticizers and polymer blends with predictable performance characteristics for use in biodegradable packaging and other green technologies. bohrium.com

Closing these research gaps will provide a more complete framework for predicting and controlling the behavior of these versatile and biocompatible mixtures.

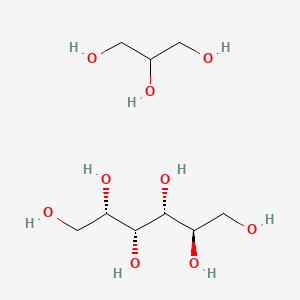

Structure

2D Structure

Properties

CAS No. |

54578-97-1 |

|---|---|

Molecular Formula |

C9H22O9 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;propane-1,2,3-triol |

InChI |

InChI=1S/C6H14O6.C3H8O3/c7-1-3(9)5(11)6(12)4(10)2-8;4-1-3(6)2-5/h3-12H,1-2H2;3-6H,1-2H2/t3-,4+,5-,6-;/m1./s1 |

InChI Key |

ZKIRNCACNZXACZ-VFQQELCFSA-N |

SMILES |

C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O.C(C(CO)O)O |

Canonical SMILES |

C(C(CO)O)O.C(C(C(C(C(CO)O)O)O)O)O |

Synonyms |

glycerosorbitol |

Origin of Product |

United States |

Molecular Interactions and Solution Behavior of D Glucitol and 1,2,3 Propanetriol Mixtures

Elucidation of Hydrogen Bonding Networks within Binary and Ternary (with water) Systems

The extensive hydrogen bonding capacity of both D-Glucitol and 1,2,3-propanetriol is the primary determinant of the structure and properties of their mixtures. In binary systems (D-Glucitol and 1,2,3-propanetriol) and ternary systems with water, a complex and dynamic network of hydrogen bonds (H-bonds) is established. These bonds can be intramolecular (within the same molecule) or intermolecular (between different molecules), including solute-solute (glucitol-glucitol, propanetriol-propanetriol, glucitol-propanetriol) and solute-solvent (glucitol-water, propanetriol-water) interactions.

In pure liquid 1,2,3-propanetriol, molecules are linked by H-bonds to form oligomeric structures and extended networks. sci-hub.se Similarly, D-Glucitol features a chain of six hydroxyl groups, enabling it to act as both a hydrogen bond donor and acceptor. When mixed, these two polyols can form intermolecular H-bonds, leading to the formation of systems like Low Transition Temperature Mixtures (LTTMs), where the mixture's melting point is significantly lower than that of the individual components. researchgate.net

The introduction of water into the system further complicates the H-bond network. Water molecules compete with the polyols to form hydrogen bonds, disrupting the polyol-polyol interactions and forming new solute-water associations. researchgate.netrsc.org Molecular dynamics simulations of 1,2,3-propanetriol-water mixtures reveal that water preferentially donates a hydrogen to a glycerol (B35011) oxygen over another water molecule, which increases the number of water-glycerol H-bonds. rsc.org A maximum in the contribution of these water-glycerol H-bonds is observed around a 30 mol% glycerol concentration. rsc.org For D-Glucitol, studies show it can form strong hydrogen bonds with water, promoting the formation of stable "bound water" in its vicinity. bohrium.com

Spectroscopic techniques provide direct evidence of the hydrogen bonding interactions in D-Glucitol and 1,2,3-propanetriol mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to changes in vibrational modes upon hydrogen bond formation. The O-H stretching vibration, typically appearing as a broad band between 3000 and 3700 cm⁻¹, is a key indicator. In pure 1,2,3-propanetriol and D-Glucitol, this broadness signifies extensive intermolecular hydrogen bonding. researchgate.netresearchgate.net When mixed, shifts in the peak position and shape of this band indicate the formation of new H-bonds between the two different polyol molecules. researchgate.netresearchgate.net The interaction between the plasticizers (like glycerol and sorbitol) and a polymer matrix can be confirmed by similarities in the absorption peaks of their FTIR spectra. researchgate.net

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations. Studies on neat 1,2,3-propanetriol show that the O-H stretching band can be decomposed into components representing monomers, dimers, and larger oligomers. sci-hub.se Upon dilution with water (D₂O), the H-bond network of 1,2,3-propanetriol is disrupted, leading to the formation of monomers. sci-hub.se Raman spectra of D-Glucitol show characteristic differences between its crystalline and amorphous (glassy) states, with the latter exhibiting broader peaks due to disorder. researchgate.net In mixtures, Raman spectroscopy can be used to analyze the superposition of the individual component spectra and identify shifts indicative of intermolecular interactions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for studying the chemical environment of protons. In D₂O solutions, the hydroxyl protons of D-Glucitol and 1,2,3-propanetriol exchange with deuterium, simplifying the spectra. The remaining C-H proton signals provide information on the molecule's conformation, which is heavily influenced by both intramolecular and intermolecular hydrogen bonding. mdpi.com ¹H-NMR analysis of glycerol in water has shown a consistent rotational isomerism in its backbone, governed by glycerol-water interactions. mdpi.com Spectra of mixtures can reveal changes in chemical shifts that reflect the altered electronic environment when D-Glucitol and 1,2,3-propanetriol molecules interact. researchgate.net

Interactive Table 1: Key Spectroscopic Observations for D-Glucitol and 1,2,3-Propanetriol Systems

| Spectroscopic Technique | System | Key Findings | Reference(s) |

|---|---|---|---|

| FTIR | Pure D-Glucitol, Pure 1,2,3-Propanetriol, and their 2:1 molar ratio mixture | Broad O-H stretching band (3700-3000 cm⁻¹) in all samples indicates extensive hydrogen bonding. Shifts in this band in the mixture confirm intermolecular association. | researchgate.netresearchgate.net |

| Raman | 1,2,3-Propanetriol/D₂O Solutions | Dilution with D₂O breaks glycerol oligomers to form monomers, altering the H-bond network. | sci-hub.se |

| ¹H NMR | 1,2,3-Propanetriol/Water Solutions | Glycerol exhibits a consistent rotational isomerism in its backbone, indicating strong influence of interactions with water. | mdpi.com |

| ¹H NMR | D-Glucitol, 1,2,3-Propanetriol, and their 2:1 molar ratio mixture | Analysis of chemical shifts provides insight into the molecular environment and interactions within the mixture. | researchgate.net |

Molecular dynamics (MD) simulations offer a molecular-level view that complements experimental data. Simulations of aqueous D-Glucitol solutions have shown that, contrary to its bent conformation in crystals, the sorbitol chain tends to remain in an extended conformation in solution. nih.gov This extended form is stabilized by a persistent intramolecular hydrogen bond. nih.gov

Influence of Mixture Composition on Solvent Microenvironment and Water Activity

The composition of D-Glucitol and 1,2,3-propanetriol mixtures, especially in aqueous solutions, profoundly impacts the local environment of the solvent (water) and a critical thermodynamic property known as water activity (a_w). Water activity measures the "availability" of water and is a key factor in many chemical and biological processes.

Both D-Glucitol and 1,2,3-propanetriol are highly hygroscopic and reduce the water activity of a solution by binding water molecules through hydrogen bonds. usm.myresearchgate.net 1,2,3-propanetriol is generally considered more hygroscopic than D-Glucitol. researchgate.net This difference in hygroscopicity means that at the same mass concentration, 1,2,3-propanetriol typically lowers the water activity more effectively than D-Glucitol. researchgate.net Studies measuring water activity in ternary aqueous solutions containing these polyols have been conducted across various concentrations and temperatures. acs.orgcohlife.org The results show that as the concentration of either polyol increases, water activity decreases, as expected. cohlife.org

The composition of the mixture alters the solvent microenvironment by changing the structure of the water network. At high polyol concentrations, the bulk-like water structure is significantly diminished, and most water molecules are in the hydration shells of the polyol molecules, acting as "bound water." bohrium.comfrontiersin.org This binding reduces the water's ability to act as a solvent for other species and participate in reactions. The polar nature of the polyols leads them to compete with water for active sites on other biopolymers, which can influence properties like solubility and melting enthalpy in complex systems. usm.my

Dielectric Properties and Their Implications for Solute-Solvent Interactions in Research Contexts

The dielectric properties of a solvent, such as the dielectric constant, describe its ability to store electrical energy in an electric field and are fundamentally linked to the polarity and arrangement of its molecules. In mixtures of D-Glucitol and 1,2,3-propanetriol, these properties are complex functions of composition and frequency.

Research has been conducted to develop predictive equations for the dielectric properties of aqueous solutions containing D-sorbitol at 2450 MHz. researchgate.net These studies show that the dielectric constant generally decreases as the concentration of D-sorbitol increases. researchgate.net This is because the less polar solute molecules replace water molecules, which have a very high dielectric constant.

Investigation of Phase Behavior and Miscibility Landscapes at Varied Concentrations and Temperatures Relevant to Research Applications

D-Glucitol and 1,2,3-propanetriol are both highly soluble in water and are miscible with each other over a wide range of conditions, which is crucial for their application in research. chemicalbook.comnihs.go.jp Their miscibility is driven by the favorable hydrogen bonding interactions between the hydroxyl groups of D-Glucitol, 1,2,3-propanetriol, and water.

An important aspect of their phase behavior is the formation of Deep Eutectic Solvents (DESs) or Low Transition Temperature Mixtures (LTTMs). mdpi.comresearchgate.net For instance, a 2:1 molar ratio of 1,2,3-propanetriol to D-Glucitol can form a liquid mixture at room temperature. researchgate.net The study of the volumetric behavior of amorphous starch-sorbitol-water mixtures revealed a negative volume change on mixing, indicating that the molecules pack more efficiently together than they do in their pure states, a phenomenon related to strong intermolecular interactions. nih.gov

The phase diagram of 1,2,3-propanetriol-water mixtures is well-characterized, showing features like the glass transition temperature (Tg), melting point (Tm), and freezing point (Tf) as a function of water activity (or composition). frontiersin.org At high 1,2,3-propanetriol concentrations, the mixture does not crystallize upon cooling but instead forms a glass, a property essential for its use as a cryoprotectant. researchgate.net While a complete phase diagram for the ternary D-Glucitol/1,2,3-propanetriol/water system is complex, the known behavior of the binary subsystems provides a foundation for understanding their phase landscapes in research applications.

Interactive Table 2: Phase and Miscibility Characteristics

| System | Property | Observation | Reference(s) |

|---|---|---|---|

| D-Glucitol / 1,2,3-Propanetriol | Miscibility | Form Low Transition Temperature Mixtures (LTTMs), e.g., at a 2:1 molar ratio of glycerol to sorbitol. | researchgate.net |

| Starch-Sorbitol-Water | Volumetric Behavior | Negative volume change on mixing (ΔV/V < 0), indicating efficient molecular packing. | nih.gov |

| 1,2,3-Propanetriol / Water | Phase Diagram | Exhibits glass transition at high glycerol concentrations, preventing crystallization at low temperatures. | researchgate.netfrontiersin.org |

| D-Glucitol / Water | Solubility | Very soluble in water. | chemicalbook.comnihs.go.jp |

Biophysical Mechanisms of Macromolecular Stabilization by D Glucitol and 1,2,3 Propanetriol Mixtures

Preferential Exclusion and Hydration Effects on Protein Conformation and Stability in vitro.

The stability of proteins in aqueous solutions containing D-glucitol and 1,2,3-propanetriol is significantly influenced by the principles of preferential exclusion and hydration. These polyols are generally excluded from the immediate vicinity of the protein surface, a phenomenon that has profound consequences for protein conformation and stability.

D-glucitol and 1,2,3-propanetriol are classified as osmolytes, small organic molecules that cells accumulate under stress conditions to maintain cellular integrity and function. In vitro, these polyols mimic this protective effect. The stabilization of the native, folded state of a protein is largely attributed to the thermodynamically unfavorable interaction between the polyols and the protein surface. ysu.am This leads to a phenomenon known as preferential hydration, where the protein is preferentially surrounded by water molecules rather than the co-solvent polyols. nih.govnih.govacs.org

This exclusion of polyols from the protein's hydration shell makes the unfolded state, which has a larger solvent-accessible surface area, energetically less favorable. researchgate.net Consequently, the equilibrium between the folded and unfolded states is shifted towards the more compact, native conformation. acs.org Studies have shown that the presence of these polyols can increase the thermal stability of proteins, as evidenced by an increase in the melting temperature (Tm). nih.gov For instance, molecular dynamics simulations and thermostability results have demonstrated that both sorbitol and glycerol (B35011) stabilize enzymes like trypsin by reducing the flexibility of certain regions through preferential exclusion. nih.govresearchgate.net

The extent of stabilization can depend on the specific polyol. For example, in some contexts, sorbitol has been found to have a more pronounced stabilizing effect than glycerol, which may be attributed to a greater decrease in the fluctuations of the protein structure in its presence. nih.govresearchgate.net The chemical potential of the protein is increased upon transfer from water to a polyol-water mixture, a change driven by a large positive enthalpy change that counteracts the positive entropy change. nih.gov

Table 1: Effect of D-Glucitol and 1,2,3-Propanetriol on Protein Thermal Stability

| Protein | Polyol | Concentration | Change in Melting Temperature (Tm) | Reference |

|---|---|---|---|---|

| Yeast Hexokinase A | D-Glucitol, 1,2,3-Propanetriol | High | Stabilization of a native-like intermediate state at low pH | nih.gov |

| Porcine Pancreas Trypsin | D-Glucitol, 1,2,3-Propanetriol | Not specified | Increased thermostability | nih.gov |

| Chymotrypsin (B1334515) | D-Glucitol | Not specified | Stable against thermal denaturation, with a transition temperature of 89°C | nih.gov |

| Bovine Serum Albumin | D-Glucitol, 1,2,3-Propanetriol | 30% | Preferential hydration decreases with increasing temperature | nih.gov |

The process of protein folding is a complex journey through various conformational states. In cell-free systems, the presence of D-glucitol and 1,2,3-propanetriol can significantly influence this pathway, often promoting correct folding and preventing aggregation. The underlying mechanism is again tied to the principle of preferential exclusion. By making the exposure of hydrophobic residues to the solvent energetically unfavorable, these polyols discourage the formation of unfolded or partially folded intermediates that are prone to aggregation. acs.org

Macromolecular crowding, a condition that can be mimicked by high concentrations of polyols, has been shown to have a profound impact on protein folding and aggregation. embopress.org While it can enhance the compactness of the native state, it can also increase the propensity for aggregation if folding intermediates are not efficiently chaperoned. embopress.org In this context, polyols can act as "chemical chaperones," guiding the protein towards its native conformation and away from aggregation-prone pathways. researchgate.net They achieve this by stabilizing aggregation-prone intermediates and inhibiting protein unfolding. acs.org

Studies on hen lysozyme (B549824) have demonstrated that while refolding of the oxidized form is minimally affected by crowding agents, the correct refolding of the reduced form can be significantly hindered due to aggregation at high concentrations of these agents. embopress.org This highlights the delicate balance between stabilization and potential aggregation promotion under crowded conditions.

The activity and stability of enzymes in solution can be significantly enhanced by the addition of D-glucitol and 1,2,3-propanetriol. These polyols can protect enzymes from thermal denaturation and maintain their catalytic function over extended periods. For example, a 70% aqueous solution of sorbitol has been shown to be highly effective in preserving the stability of proteinase and amylase against both storage at 33°C and heating at 80°C. tandfonline.com

The presence of D-glucitol has also been shown to lead to higher reaction rates and reduced hydrolysis in transesterification reactions catalyzed by lipases and chymotrypsin in organic media. nih.gov The removal of sorbitol from these enzyme preparations resulted in diminished activity and increased stability issues, underscoring its crucial role in maintaining the enzyme's functional conformation. nih.gov

Table 2: Influence of D-Glucitol and 1,2,3-Propanetriol on Enzyme Kinetics

| Enzyme | Polyol | Solvent Condition | Observed Effect | Reference |

|---|---|---|---|---|

| Trypsin | D-Glucitol | Hydrophilic (Methanol) | Better stabilizer than glycerol | nih.govresearchgate.net |

| Trypsin | 1,2,3-Propanetriol | Hydrophobic (n-Propanol) | Better stabilizer than sorbitol | nih.govresearchgate.net |

| Lipase, Chymotrypsin | D-Glucitol | Organic media | Higher reaction rates, less hydrolysis | nih.gov |

| Proteinase, Amylase | D-Glucitol | 70% aqueous solution | Strikingly stable against storage and heat | tandfonline.com |

Osmotic Stress Response in Model Biological Systems (e.g., Yeast, Bacteria, Isolated Organelles).

In model organisms like the yeast Saccharomyces cerevisiae, D-glucitol and 1,2,3-propanetriol play a critical role in the response to osmotic stress. When yeast cells are exposed to a hyperosmotic environment, they rapidly accumulate intracellular glycerol to counteract the external osmotic pressure and prevent water loss. nih.govoup.com This process is tightly regulated by the high-osmolarity glycerol (HOG) pathway, a mitogen-activated protein (MAP) kinase cascade. oup.comnih.gov

Upon an osmotic upshift, the HOG pathway is activated, leading to the phosphorylation of the MAP kinase Hog1p. oup.com Activated Hog1p translocates to the nucleus and orchestrates a large-scale transcriptional response, which includes the upregulation of genes involved in glycerol synthesis, such as GPD1 and GPP2. oup.comnih.gov The synthesis of glycerol from the glycolysis intermediate dihydroxyacetone phosphate (B84403) (DHAP) is a key adaptive mechanism. nih.gov

Sorbitol is often used experimentally to induce hyperosmotic stress in yeast studies. nih.gov The cellular response to this stress, including cell cycle arrest and the synthesis of glycerol, is crucial for survival. elifesciences.org The availability of glucose is a critical factor in the osmotic stress response, as it provides the necessary precursors for glycerol synthesis. nih.govelifesciences.org Interestingly, the timing of glucose availability relative to the osmotic stress can significantly impact cell proliferation and survival. elifesciences.orgbiorxiv.org

Membrane Permeability and Integrity Modulation in Model Lipid Bilayer Systems.

The interaction of D-glucitol and 1,2,3-propanetriol with lipid membranes is a crucial aspect of their biological effects. In model lipid bilayer systems, these polyols can influence membrane permeability and integrity. The presence of these small, polar molecules in the aqueous phase can alter the physical properties of the membrane, such as its fluidity and thickness.

While direct studies on mixtures of D-glucitol and 1,2,3-propanetriol are less common, individual studies on these polyols provide insights. The permeability of lipid bilayer membranes to small molecules like glucose can be investigated in the presence of compounds like sorbitol. nih.gov The structural integrity of model lipid membranes is critical for their function and can be compromised by factors like lipid peroxidation. nih.gov The presence of small molecules at the lipid-water interface can modulate these effects.

The interaction of polyols with the membrane is thought to be primarily at the headgroup region of the lipids. By interacting with the polar headgroups, they can alter the packing of the lipid molecules, which in turn can affect the permeability barrier of the membrane. The extent of this interaction depends on the concentration of the polyol and the specific composition of the lipid bilayer.

Viscosity Effects on Diffusion-Limited Biochemical Reactions in Experimental Media.

Solutions containing D-glucitol and 1,2,3-propanetriol exhibit increased viscosity compared to pure water. This increased viscosity can have a significant impact on the rates of biochemical reactions, particularly those that are diffusion-limited. In a diffusion-limited reaction, the rate is determined by the frequency with which the reactants encounter each other through diffusion.

An increase in the viscosity of the medium slows down the diffusion of macromolecules, which can lead to a decrease in the rate of association of interacting molecules. This effect is a key component of the theory of macromolecular crowding, where the high concentration of macromolecules in the cellular environment restricts the movement of other molecules. embopress.org

Cryobiological and Lyoprotective Research Applications of D Glucitol and 1,2,3 Propanetriol Mixtures Excluding Clinical Outcomes

Fundamental Mechanisms of Ice Crystal Inhibition and Vitrification in Biological Matrices in vitro

Mixtures of D-glucitol, commonly known as sorbitol, and 1,2,3-propanetriol, or glycerol (B35011), are instrumental in cryobiological research due to their profound effects on the physical properties of aqueous solutions at sub-zero temperatures. Their combined use is predicated on their ability to inhibit the formation of damaging ice crystals and to promote the formation of a stable, amorphous glassy state, a process known as vitrification. This is critical for preserving the intricate structures of biological materials. nih.govnih.gov

Role in Glass Transition Dynamics of Amorphous Solutions

The transition from a liquid to a glassy state is a key element of successful cryopreservation. This process is heavily influenced by the glass transition temperature (Tg), the temperature at which a supercooled liquid becomes a solid-like glass. rsc.org The addition of cryoprotectants like D-glucitol and 1,2,3-propanetriol significantly elevates the Tg of the solution, which helps to trap biological molecules in a rigid matrix, minimizing molecular mobility and suppressing detrimental processes like aggregation and oxidation. nih.gov

In aqueous solutions, D-glucitol and 1,2,3-propanetriol interact with water molecules, disrupting the hydrogen-bonding network that is a prerequisite for ice crystal formation. jlu.edu.cn This interaction increases the viscosity of the solution, slowing down molecular movement and further hindering the crystallization process. jlu.edu.cnresearchgate.net The combination of these polyols can create a synergistic effect, leading to a higher Tg than what might be achieved with either compound alone. This is crucial for maintaining the amorphous state during cooling and subsequent warming, a period when devitrification, or the crystallization of the glassy state, can occur. nih.govbohrium.com

The table below illustrates the glass transition temperatures of individual components and how they can influence the Tg of a mixture.

| Substance | Glass Transition Temperature (Tg) |

| Water | ~ -137 °C (136 K) |

| D-Glucitol | ~ -5 °C (268 K) |

| 1,2,3-Propanetriol | ~ -93 °C (180 K) |

Note: These are approximate values and can vary based on purity and measurement conditions.

A study on sorbitol-water mixtures demonstrated that increasing the concentration of sorbitol leads to a corresponding increase in the glass transition temperature of the freeze-concentrated solution. rsc.org This principle underlies the use of these mixtures to create stable amorphous matrices for cryopreservation.

Effects on Ice Nucleation and Growth Kinetics

The efficacy of a cryoprotectant mixture is also determined by its ability to interfere with the two primary stages of ice formation: nucleation (the initial formation of stable ice nuclei) and subsequent crystal growth. Both D-glucitol and 1,2,3-propanetriol have been shown to inhibit these processes, though through slightly different mechanisms.

Research indicates that 1,2,3-propanetriol effectively hinders the nucleation of ice crystals by forming numerous hydrogen bonds with water molecules, which disrupts the formation of the ordered structure of ice. jlu.edu.cn It also increases the viscosity of the solution, which slows the diffusion of water molecules to existing ice crystal faces, thereby impeding their growth. jlu.edu.cn

D-glucitol, a larger and more complex polyol, also contributes to the inhibition of ice nucleation and growth. researchgate.netaip.orgresearchgate.net Studies on various polyalcohols have revealed that while their crystal growth rates can be similar when compared at temperatures relative to their glass transition temperatures, their nucleation rates can differ significantly. aip.orgresearchgate.net For instance, D-sorbitol exhibits a much higher nucleation rate compared to D-xylitol and glycerol under certain conditions. aip.orgresearchgate.net This highlights the complex and specific interactions that govern ice formation.

The combination of D-glucitol and 1,2,3-propanetriol can create a more potent inhibitory environment than either agent alone. The smaller 1,2,3-propanetriol molecules can readily interact with water, while the larger D-glucitol molecules can provide a greater steric hindrance to the organization of water into ice lattices. This multi-faceted approach to inhibiting both nucleation and growth is a key advantage of using such mixtures in cryopreservation.

Preservation Efficacy for Cells and Tissues in Experimental Cryopreservation Protocols

The ultimate goal of using cryoprotectant mixtures is to ensure the survival and functional integrity of cells and tissues after a freeze-thaw cycle. usp.orgresearchgate.netdntb.gov.uanih.gov Mixtures of D-glucitol and 1,2,3-propanetriol have been explored in various experimental settings for this purpose.

Viability and Functionality Assessment of Cultured Cells Post-Thaw

A critical measure of successful cryopreservation is the viability and functionality of cells after thawing. nih.govresearchgate.netnih.gov Numerous studies have assessed these parameters in cultured cells cryopreserved with various cryoprotectant solutions. While direct comparative studies on D-glucitol and 1,2,3-propanetriol mixtures are specific to particular cell types and protocols, the general principles of cryoprotection apply.

The use of cryoprotectants is essential to prevent the lethal intracellular ice formation that occurs during freezing. nih.gov The concentration of the cryoprotectant mixture must be carefully optimized to maximize protection while minimizing osmotic stress and cytotoxicity. Post-thaw assessments typically involve viability assays, such as trypan blue exclusion or flow cytometry with viability dyes, and functional assays tailored to the specific cell type. For example, for immune cells, this might involve measuring their proliferative response to stimuli or their ability to secrete cytokines. nih.govresearchgate.net

The table below provides a hypothetical example of post-thaw viability data for a generic cultured cell line, illustrating the importance of cryoprotectant concentration.

| Cryoprotectant Mixture (D-Glucitol:1,2,3-Propanetriol) | Concentration (% v/v) | Post-Thaw Viability (%) |

| 1:1 | 5 | 65 |

| 1:1 | 10 | 85 |

| 1:1 | 20 | 70 (due to toxicity) |

This is illustrative data and actual results will vary depending on the cell type and protocol.

Structural Integrity of Organelles and Subcellular Components

Beyond cell viability, maintaining the structural integrity of organelles and other subcellular components is crucial for normal cellular function post-thaw. The formation of ice crystals, both intracellularly and extracellularly, can exert mechanical stress on cellular structures, leading to damage.

The vitrification approach, facilitated by mixtures of cryoprotectants like D-glucitol and 1,2,3-propanetriol, aims to avoid ice crystal formation altogether, thereby preserving the native architecture of the cell. nih.gov By forming a stable glass, the cryoprotectant solution immobilizes organelles and macromolecules in their natural positions, preventing the disruptive forces associated with ice crystallization.

Electron microscopy is a key tool for assessing the post-thaw structural integrity of organelles such as mitochondria, the endoplasmic reticulum, and the nucleus. Successful cryopreservation protocols will show well-preserved organelle membranes and internal structures, closely resembling those of unfrozen control cells.

Mitigation of Freezing-Induced Damage to Biological Macromolecules

The damaging effects of freezing extend to the molecular level, where biological macromolecules such as proteins and nucleic acids can undergo denaturation and aggregation. nih.gov Mixtures of D-glucitol and 1,2,3-propanetriol play a crucial role in mitigating this damage through several mechanisms.

During freezing, as ice crystals form, solutes, including salts and macromolecules, become increasingly concentrated in the remaining unfrozen water. This freeze-concentration effect can lead to drastic changes in pH and ionic strength, which can destabilize proteins. nih.gov Furthermore, the ice-water interface itself can be a denaturing environment for proteins. nih.gov

D-glucitol and 1,2,3-propanetriol help to protect macromolecules in a few key ways. By depressing the freezing point and promoting vitrification, they reduce the amount of ice formed and therefore lessen the extent of freeze-concentration. nih.govbohrium.com In the vitrified state, the high viscosity of the amorphous matrix severely restricts the mobility of macromolecules, preventing them from unfolding and aggregating. nih.gov

Moreover, these polyols can directly interact with proteins, forming a protective hydration shell that helps to maintain their native conformation. This phenomenon, known as preferential exclusion, results in the protein being preferentially hydrated while the cryoprotectants are excluded from its immediate vicinity, a thermodynamically favorable state that stabilizes the protein's folded structure.

Research has shown that certain polymers with ice recrystallization inhibition (IRI) activity can protect proteins from aggregation during freezing. nih.govdntb.gov.uamdpi.com While D-glucitol and 1,2,3-propanetriol are small molecules, their ability to form a viscous, glassy matrix provides a similar protective effect by preventing the growth of ice crystals that would otherwise lead to protein aggregation at the crystal surfaces. nih.gov

Optimization of Polyol Ratios for Enhanced Cryoprotection in Research Settings

The efficacy of cryopreservation protocols is critically dependent on the composition of the cryoprotective agent (CPA) solution, where the concentration and combination of cryoprotectants are paramount. The optimization of these parameters is a key area of research aimed at maximizing post-thaw cell and tissue viability and functionality while minimizing cryoinjury. Mixtures of polyols, such as D-Glucitol and 1,2,3-propanetriol, are explored to leverage their distinct physicochemical properties to achieve synergistic protective effects.

Research into optimizing the ratios of D-glucitol (sorbitol) and 1,2,3-propanetriol (glycerol) involves a systematic evaluation of how different concentrations impact cellular survival and structural integrity post-cryopreservation. Glycerol, a widely used penetrating cryoprotectant, effectively reduces the formation of damaging ice crystals by increasing solute concentration and depressing the freezing point. patsnap.comresearchgate.net Studies have shown that the optimal concentration of glycerol is highly dependent on the specific cell or tissue type. For instance, in the cryopreservation of rhesus monkey sperm, a 5% glycerol concentration yielded the highest post-thaw motility and membrane integrity compared to other tested concentrations. researchgate.net In contrast, research on adipose tissue cryopreservation found that a 70% glycerol solution was most effective at preserving tissue bioactivity and structural integrity. nih.gov Another study on brown bear semen determined the optimal glycerol concentration to be between 6% and 7%. nih.gov This highlights the necessity of empirical determination of CPA concentrations for each specific application.

The combination of penetrating and non-penetrating cryoprotectants is a common strategy to reduce the toxicity associated with high concentrations of a single agent and to benefit from different mechanisms of protection. patsnap.com Research into mixtures of trehalose (B1683222) and glycerol for adipose-derived stem cells (ADSCs) found that a combination of 1.0M trehalose and 20% glycerol was significantly more effective in preserving cell viability and function than either agent alone. researchgate.net

While direct cryobiological research on optimizing D-glucitol and 1,2,3-propanetriol mixtures is specific to certain applications, valuable insights can be drawn from materials science studies examining the physicochemical interactions of these two polyols. Research on the properties of biodegradable films plasticized with varying ratios of glycerol and sorbitol provides data on their combined effects on moisture content, mechanical properties, and water vapor permeability. researchgate.netnih.govresearchgate.net Glycerol is noted for its higher water retention capacity, which can translate to a greater plasticizing and cryoprotective effect, while sorbitol can contribute to the structural stability of the vitrified matrix. researchgate.netmatec-conferences.org

The following tables present research findings on the optimization of glycerol concentrations for specific cell types and the interactive effects of glycerol and sorbitol ratios on the physical properties of a biopolymer matrix, which can inform the rational design of mixed cryoprotectant solutions.

Interactive Data Tables

Table 1: Optimization of 1,2,3-Propanetriol (Glycerol) Concentration for Adipose Tissue Cryopreservation

This table details the findings from a study evaluating the efficacy of different glycerol concentrations for the cryopreservation of human adipose tissue. The activity of Glycerol-3-phosphate dehydrogenase (G3PDH) was used as a key indicator of tissue viability.

| CPA Solution | Mean G3PDH Activity (U/L) ± SD | Structural Integrity | Post-Transplantation Retention Rate (%) ± SD |

| Fresh Tissue (Control) | 24.76 ± 0.48 | Intact | N/A |

| 60% Glycerol | Data not specified | More integrated | Data not specified |

| 70% Glycerol | 24.41 ± 0.70 | More integrated | 52.37 ± 7.53 |

| 80% Glycerol | Data not specified | Less integrated | Lower than 70% group |

| 90% Glycerol | Data not specified | Poor | Not tested in vivo |

| 100% Glycerol | Data not specified | Poor | Not tested in vivo |

| DMSO + FBS | Data not specified | More integrated | Lower than 70% group |

| Trehalose (0.25 mol/L) | Data not specified | More integrated | Lower than 70% group |

| Data sourced from a study on adipose tissue cryopreservation. nih.gov The 70% glycerol group showed G3PDH activity comparable to fresh tissue and the highest retention rate after transplantation. |

Table 2: Influence of D-Glucitol (Sorbitol) and 1,2,3-Propanetriol (Glycerol) Ratio on Physicochemical Properties of a Biopolymer Film

This table, adapted from research on biodegradable films, illustrates how varying the ratio of glycerol to sorbitol affects key physical properties like water vapor permeability (WVP) and mechanical strength. While not from a cryopreservation study, these findings are relevant for understanding the interactions between the two polyols. Lower WVP and higher tensile strength are often desirable qualities in a stable, vitrified state.

| Plasticizer Composition (% w/w) | Water Vapor Permeability (WVP) (g/m·s·Pa) x 10⁻¹⁰ | Tensile Strength (TS) (MPa) | Elongation at Break (EB) (%) |

| 40% Glycerol | 2.15 | 7.93 | 35.1 |

| 50% Glycerol | 2.50 | 5.86 | 48.2 |

| 60% Glycerol | 2.98 | 4.12 | 55.7 |

| 40% Sorbitol | 1.89 | 10.21 | 28.4 |

| 50% Sorbitol | 2.21 | 8.15 | 39.6 |

| 60% Sorbitol | 2.57 | 6.33 | 46.9 |

| Data adapted from a study on edible films based on Malva sylvestris flower gum. nih.gov The results show that increasing the concentration of both plasticizers increases WVP and flexibility (EB) while decreasing tensile strength. Sorbitol-containing films generally exhibited lower WVP and higher tensile strength compared to glycerol-containing films at equivalent concentrations. |

The optimization of polyol ratios is a multifactorial problem that requires balancing the depression of the freezing point, management of osmotic stress, and minimization of chemical toxicity. The data indicates that ideal ratios are not universal but are instead highly specific to the biological system being preserved. nih.govnih.gov Future research in this area will likely involve high-throughput screening of various D-glucitol and 1,2,3-propanetriol combinations to map their cryoprotective efficacy for a wider range of research applications.

Analytical and Bioanalytical Methodologies for D Glucitol and 1,2,3 Propanetriol Mixtures in Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography stands as a primary tool for the analysis of D-glucitol and 1,2,3-propanetriol, offering high-resolution separation and sensitive quantification. The selection of a specific chromatographic method is often dictated by the complexity of the sample matrix, the desired level of sensitivity, and the overarching research objectives.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of carbohydrates and polyols, eliminating the need for derivatization. lcms.czthermofisher.com This method is particularly valued for its high sensitivity and selectivity, especially in complex aqueous samples like fermentation broths. lcms.czthermofisher.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique, though it typically necessitates a derivatization step to enhance the volatility of the polyols. nih.govnih.govsigmaaldrich.comyoutube.com This process, often involving silylation, facilitates excellent separation and provides valuable structural information through the resulting mass spectral fragmentation patterns. nih.govsigmaaldrich.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional specificity and sensitivity, making it ideal for quantifying trace levels of D-glucitol and 1,2,3-propanetriol in intricate biological matrices. nih.govresearchgate.netmdpi.com

| Technique | Principle | Derivatization Required | Typical Application |

| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection. | No | Quantification of polyols in fermentation broths and food samples. lcms.czthermofisher.comresearchgate.net |

| GC-MS | Gas-phase separation followed by mass spectrometric detection. | Yes (e.g., silylation) | Metabolic profiling and quantification in biological extracts. nih.govnih.govresearchgate.net |

| LC-MS/MS | Liquid-phase separation coupled with tandem mass spectrometry. | Sometimes, to improve chromatographic behavior. nih.gov | Targeted quantification in complex biological matrices like plasma and cell lysates. nih.govresearchgate.netmdpi.com |

Method Development for Complex Biological Matrices

The analysis of D-glucitol and 1,2,3-propanetriol within complex biological environments like cell lysates and fermentation broths poses considerable challenges. nih.gov These matrices are often laden with interfering substances such as salts, proteins, and other metabolites, which can compromise analytical accuracy. researchgate.netnih.gov Consequently, meticulous sample preparation is a critical prerequisite for reliable quantification. Common preparatory strategies include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction, all aimed at removing matrix components and concentrating the target analytes.

For instance, when analyzing fermentation broths, simple centrifugation and filtration may suffice for HPAEC-PAD analysis. thermofisher.comresearchgate.net However, for the analysis of intracellular metabolites from cell lysates using GC-MS or LC-MS/MS, more stringent extraction and cleanup protocols are necessary to mitigate matrix effects and ensure precise results. nih.gov The development of a robust analytical method frequently involves the optimization of extraction solvents, pH adjustments, and the selection of appropriate cleanup cartridges to achieve high analyte recovery and reproducibility.

Isotope-Labeling Strategies for Metabolic Flux Analysis

Isotope-labeling experiments are indispensable for mapping metabolic pathways and quantifying the flow of carbon through central metabolic networks, a field known as metabolic flux analysis. creative-proteomics.commdpi.comnih.gov By introducing a labeled substrate, such as ¹³C-glucose or ¹³C-glycerol, into a biological system, researchers can trace the incorporation of the stable isotope into downstream metabolites, including D-glucitol and 1,2,3-propanetriol. nih.govnih.govprotein-nmr.org.ukresearchgate.netmedchemexpress.com This provides a detailed picture of active metabolic routes and their relative activities. nih.gov

The analysis of the resulting isotopologue distribution is typically carried out using GC-MS or LC-MS/MS. nih.govnih.gov The mass shifts observed in the fragmentation patterns of the derivatized polyols reveal the number and positions of the incorporated stable isotopes. This data is then fed into computational models to calculate intracellular metabolic fluxes, yielding profound insights into cellular physiology and regulation. nih.gov

Spectroscopic Identification and Characterization in Research Samples

While chromatographic methods excel at separation and quantification, spectroscopic techniques are vital for the unambiguous identification and structural elucidation of D-glucitol and 1,2,3-propanetriol in research specimens.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, encompassing techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can furnish detailed structural information and confirm the identity of polyols within complex mixtures, often without the need for prior chromatographic separation.

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that enables the visualization of the spatial distribution of molecules directly within tissue sections or microbial colonies. This can be particularly insightful for studying the localization of D-glucitol and 1,2,3-propanetriol within a biological system.

Enzymatic Bioassays for Specific Polyol Detection in Biochemical Studies

Enzymatic assays provide a high degree of specificity for the quantification of D-glucitol and 1,2,3-propanetriol, making them an invaluable tool in biochemical research. sigmaaldrich.combioassaysys.comcaymanchem.comnih.govpromega.com These assays typically employ enzymes that specifically recognize and catalyze a reaction with the target polyol. This reaction is then coupled to a detectable signal, frequently a change in the absorbance or fluorescence of a cofactor like NAD+/NADH. sigmaaldrich.comnih.govresearchgate.net

For example, sorbitol dehydrogenase can be utilized for the specific determination of D-glucitol (sorbitol). researchgate.netbioassaysys.comsigmaaldrich.comassaygenie.com The change in NADH concentration, monitored spectrophotometrically at 340 nm, is directly proportional to the amount of D-glucitol present in the sample. researchgate.net Similarly, glycerol (B35011) kinase is a key enzyme in assays for the specific quantification of 1,2,3-propanetriol. sigmaaldrich.combioassaysys.comcaymanchem.compromega.com The inherent specificity of these enzymatic reactions minimizes interference from other structurally related compounds that may be present in the sample.

Development of Biosensors for Real-Time Monitoring in in vitro Systems

The creation of biosensors for the real-time monitoring of D-glucitol and 1,2,3-propanetriol in in vitro settings, such as bioreactors, is a vibrant area of contemporary research. nih.govmdpi.comfrontiersin.orgdtic.milnih.gov These devices aim to provide continuous data on metabolite concentrations, which can facilitate enhanced process control and optimization. The majority of biosensors designed for these polyols are based on the principle of immobilized enzymes. nih.gov

The fundamental concept involves the entrapment of a specific enzyme, like sorbitol dehydrogenase or glycerol kinase, onto a transducer. When the target polyol interacts with the immobilized enzyme, a measurable signal is generated. This signal can be electrochemical, detecting changes in current, potential, or impedance, or optical, measuring alterations in absorbance or fluorescence. mdpi.comfrontiersin.org While significant advancements have been made, challenges related to long-term stability, calibration, and resistance to biofouling in complex media remain key areas of focus for research and development. nih.gov

Biotechnological and Bioengineering Research Utilizing D Glucitol and 1,2,3 Propanetriol Mixtures

Enhancement of Biocatalytic Reaction Efficiency and Stability in Cell-Free Systems

In cell-free systems, the stability and efficiency of biocatalysts are paramount. Mixtures of D-Glucitol and 1,2,3-propanetriol serve as valuable co-solvents that help maintain the catalytically active conformation of enzymes and protect them from various stresses.

The use of enzymes in non-aqueous or low-water media offers several advantages, including increased solubility for non-polar substrates and the shifting of reaction equilibria towards synthesis over hydrolysis. ftb.com.hr However, organic solvents can also denature enzymes by stripping essential water from their surface. ftb.com.hrpitt.edu Polyols like 1,2,3-propanetriol and D-Glucitol can mitigate these denaturing effects.

Research has shown that hydrophilic solvents like 1,2,3-propanetriol can form multiple hydrogen bonds with enzyme molecules, partially mimicking the hydrating effect of water and preserving the enzyme's structure and activity. ftb.com.hr When used as co-solvents in organic media, these polyols create a more favorable microenvironment for the enzyme. This "preferential hydration" effect means that the polyol is preferentially excluded from the protein surface, leading to a more compact, stable, and active protein conformation. researchgate.netnih.gov For instance, the thermostability of enzymes like ribonuclease has been observed to be higher in hydrophobic solvents, and this stability is further linked to the water content of the lyophilized enzyme powder, a factor influenced by the presence of polyols. pitt.edu The addition of a 1:2 choline (B1196258) chloride:glycerol (B35011) co-solvent has been shown to increase the rate of hydrolysis of p-nitrophenyl acetate (B1210297) up to 3-fold for certain esterases. nih.gov

The stabilizing effect is often dependent on the concentration of the polyol and its water-activity depressing power. By modulating the solvent properties, these mixtures can enhance enzyme stability and, in some cases, even improve catalytic activity and selectivity in non-aqueous systems. nih.govmdpi.com

Immobilization is a common strategy to enhance enzyme stability, allow for reuse, and simplify downstream processing. researchgate.netnih.gov Attaching an enzyme to a solid support can increase its resistance to environmental changes such as pH or temperature. nih.gov The use of D-Glucitol and 1,2,3-propanetriol mixtures in the immobilization medium or the final formulation can further enhance the stability of these biocatalysts.

The stabilizing effect of 1,2,3-propanetriol on immobilized enzymes is a widely observed, though not universal, phenomenon. researchgate.net Its effectiveness can be highly dependent on the specific enzyme, the immobilization protocol, the polyol concentration, and the pH of the medium. For example, adding 1,2,3-propanetriol to the medium significantly stabilized an immobilized lipase, with the enzyme retaining over 60% of its initial activity after 4 hours in a 40% glycerol solution. researchgate.net The support system itself, combined with the stabilizing polyols, protects the enzyme's three-dimensional structure from denaturation. nih.govresearchgate.net

Whole-cell biocatalysts, which utilize entire microbial cells containing the desired enzyme, also benefit from the presence of these polyols. The cells provide a natural environment for the enzyme, and the addition of osmolytes like D-Glucitol and 1,2,3-propanetriol helps protect the cells from process stresses such as temperature shifts and osmotic pressure. In one study, a whole-cell biocatalyst was developed using Lactobacillus paracasei to produce 2-O-α-D-glucosyl glycerol (2-αGG), a valuable compound in cosmetics and food industries. nih.gov The use of 1,2,3-propanetriol as a substrate and the inherent stability of the whole-cell system led to high yields of the product. nih.gov

| Biocatalyst System | Polyol(s) | Observed Effect | Reference Finding |

|---|---|---|---|

| Immobilized Lipase | 1,2,3-Propanetriol | Increased thermal stability; retained >60% activity after 4h in 40% glycerol. | The addition of glycerol to the medium significantly stabilized the enzyme. researchgate.net |

| Immobilized Tannase | (Used in immobilization matrix) | Optimum temperature for the immobilized enzyme increased to 60 °C from 40 °C for the free enzyme. | The immobilization process improved the stability. science.gov |

| Whole-Cell Lb. paracasei | 1,2,3-Propanetriol (as substrate/stabilizer) | Achieved a high yield of 203.21 g/L of 2-αGG, demonstrating robust catalytic performance. | Whole-cell biocatalysis of SPase has been developed to provide stable reaction conditions and higher 2-αGG yield. nih.gov |

Application in Protein Purification and Crystallization Protocols

The path to determining the three-dimensional structure of a protein via X-ray crystallography is contingent on obtaining pure, stable protein that can form well-ordered crystals. Mixtures of D-Glucitol and 1,2,3-propanetriol are instrumental in overcoming common challenges in protein purification and crystallization.

A primary hurdle in protein research is maintaining protein solubility and preventing aggregation, especially at the high concentrations required for crystallization. biolscigroup.us Both D-Glucitol and 1,2,3-propanetriol are widely used as additives to enhance the solubility and stability of proteins in solution. biolscigroup.usnih.gov They act as "chemical chaperones," promoting the proper folding and solubility of recombinant proteins. For example, the addition of D-Glucitol to the growth medium of E. coli has been shown to significantly increase the yield of soluble, active recombinant proteins that would otherwise form insoluble inclusion bodies. nih.govnih.gov

In the context of crystallization, these polyols influence the thermodynamics of the solution, affecting protein-protein interactions and nucleation. biolscigroup.us 1,2,3-propanetriol is known to stabilize the protein structure and can prevent excessive or disordered nucleation, which often leads to unusable microcrystals. biolscigroup.usresearchgate.net By increasing the viscosity of the solution and reducing the rate of solvent equilibration in vapor diffusion experiments, it slows down the crystallization process, allowing for the growth of larger, higher-quality crystals. biolscigroup.usresearchgate.net However, because these polyols increase protein solubility, their concentration must be carefully balanced with that of the precipitating agent to achieve the supersaturation needed for crystal growth. biolscigroup.usresearchgate.net

| Compound | Application | Mechanism/Effect | Research Finding |

|---|---|---|---|

| D-Glucitol (Sorbitol) | Solubilization of recombinant proteins | Acts as a chemical chaperone, increasing the fraction of soluble protein. | Production of soluble proteins and enzyme activity increased in the presence of sorbitol in the growth medium. nih.gov |

| 1,2,3-Propanetriol (Glycerol) | Protein stabilization and crystallization | Increases protein solubility and stability; can act as an anti-nucleation agent to promote larger crystal growth. | Glycerol is a polyalcohol, widely used to maintain the protein in solution by increasing the solubility. biolscigroup.us |

| D-Glucitol / 1,2,3-Propanetriol Mixture | Modulation of crystal growth | Synergistically controls solubility and nucleation, allowing for finer control over the crystallization process. | The strategies developed for protein solubility and crystallization have improved the protein production and provide high-resolution crystals for structural studies. biolscigroup.us |

To collect high-quality X-ray diffraction data, protein crystals are typically flash-cooled to cryogenic temperatures (around 100 K). hamptonresearch.com This process minimizes radiation damage from the X-ray beam. mdpi.com However, the high water content of protein crystals can lead to the formation of crystalline ice during cooling, which destroys the crystal lattice and obliterates the diffraction pattern. ucsf.edu

Cryoprotectants are essential solutes added to the crystal's mother liquor to prevent ice formation, enabling the water to vitrify (form a glassy, non-crystalline solid) upon rapid cooling. hamptonresearch.comucsf.edu 1,2,3-propanetriol is one of the most common and effective cryoprotectants used in macromolecular crystallography. mdpi.comnumberanalytics.com D-Glucitol and other polyols like xylitol (B92547) and ethylene (B1197577) glycol are also used, often in combination. numberanalytics.comresearchmap.jp

A typical cryoprotectant solution is made by adding the agent, such as 1,2,3-propanetriol, to the crystal's stabilizing solution at concentrations generally ranging from 15% to 30% (v/v). hamptonresearch.comnumberanalytics.com The crystal is briefly soaked in this solution before being flash-cooled. mdpi.com The selection of the right cryoprotectant and its concentration is often empirical, and mixtures of different agents, such as D-Glucitol and 1,2,3-propanetriol, can be more effective than a single agent by providing optimal vitrification without damaging the crystal. ucsf.eduresearchmap.jp The effectiveness of a cryoprotectant is related to its ability to form hydrogen bonds and depress the freezing point of the solution. ucsf.edu

Development of Biocompatible Formulations for in vitro Diagnostics and Reagent Stabilization

The accuracy and reliability of in vitro diagnostic (IVD) assays depend on the stability of their biological components, such as enzymes, antibodies, and antigens. These reagents are susceptible to degradation during storage and use, leading to a loss of activity and inaccurate results. Mixtures of D-Glucitol and 1,2,3-propanetriol are used to create biocompatible formulations that preserve the function of these critical reagents.

The stabilizing action of these polyols is rooted in the same principles that apply to cell-free systems and protein purification. They act as osmolytes that favor the native, folded state of proteins. nih.govnih.gov By being preferentially excluded from the protein's hydration shell, they increase the thermodynamic cost of unfolding, thereby enhancing the conformational stability of the protein. researchgate.netnih.gov This stabilization protects against various degradation pathways, including aggregation, deamidation, and oxidation. nih.gov

Studies using model proteins have demonstrated that polyols like 1,2,3-propanetriol and mannitol (B672) (a stereoisomer of D-Glucitol) can significantly enhance the conformational stability of proteins, which in turn protects their specific activity. nih.gov For instance, differential scanning calorimetry (DSC) measurements show an increase in the midpoint transition temperature (Tm) of proteins in the presence of these polyols, indicating enhanced thermal stability. nih.govuni-heidelberg.de This increased stability is crucial for extending the shelf-life of diagnostic kits and ensuring consistent performance across different storage conditions. The development of deep eutectic solvents (DESs), which can be formed using components like choline chloride and 1,2,3-propanetriol, also represents a promising frontier for creating highly stable environments for enzymes and other bioreagents. nih.gov

Fabrication of Advanced Hydrogels and Polymer Scaffolds for Cell Culture and Tissue Engineering Research.researchgate.netpatsnap.comnih.govnih.govnih.govmdpi.comnih.govnih.govbiorxiv.orgresearchgate.net

The integration of D-glucitol (sorbitol) and 1,2,3-propanetriol (glycerol) into hydrogel and polymer scaffold fabrication has led to the development of advanced biomaterials with tunable properties suitable for cell culture and tissue engineering. nih.govnih.gov These polyols are often utilized as plasticizers or co-polymers to modulate the mechanical strength, flexibility, and biocompatibility of the resulting scaffolds. biorxiv.orgresearchgate.net Research has demonstrated their efficacy in creating environments that support cellular growth and tissue regeneration. nih.govnih.gov

Hydrogels, with their high water content and structural resemblance to the natural extracellular matrix (ECM), are excellent candidates for tissue engineering scaffolds. nih.govnih.gov The incorporation of D-glucitol and 1,2,3-propanetriol can significantly influence the physicochemical characteristics of these hydrogels. For instance, in carrageenan-based hydrogels, the addition of sorbitol and glycerin has been shown to modify their mechanical properties and water retention capabilities. researchgate.net Similarly, in gelatin-based hydrogels, these polyols act as plasticizers, enhancing flexibility which is crucial for applications such as in utero tissue engineering. researchgate.net

The development of photocurable polymers, such as poly(glycerol sebacate) acrylate (B77674) (PGSA), highlights the role of 1,2,3-propanetriol in creating biocompatible scaffolds. Thermal treatment of these polymers has been found to increase their Young's modulus and ultimate tensile strength, while also enhancing their biocompatibility for long-term cell culture. nih.gov Furthermore, the synthesis of polyesters containing sorbitol, like poly(sorbitol adipate), has yielded promising materials for tissue engineering, with studies confirming their ability to support cell proliferation. nih.govmdpi.com

Detailed Research Findings

Research into hydrogels containing D-glucitol and 1,2,3-propanetriol has yielded specific insights into their performance as scaffolds for cell culture and tissue engineering.

In a study on carrageenan-based hydrogels , various formulations with different concentrations of sorbitol and glycerin were prepared. The results indicated that a formulation containing 20% sorbitol and 1.5% glycerin exhibited the highest Young's modulus, suggesting enhanced mechanical stiffness. researchgate.net All tested formulations demonstrated a high capacity for water absorption and were resistant to degradation. researchgate.net

Another study focused on poly(ethylene glycol) (PEG)-based gels plasticized with sorbitol and glycerol. The addition of these plasticizers was found to improve the compressive strength of the gels. biorxiv.org Specifically, PEG gels with 30% glycerol, when polymerized at 37°C, showed the highest yield strength. biorxiv.org This demonstrates the potential to tailor the mechanical properties of synthetic polymer scaffolds for specific biomechanical applications. biorxiv.org

The biocompatibility of glycerol-based photocurable polymers has also been a key area of investigation. In one study, thermally treated poly(glycerol sebacate) acrylate (tPGSA) scaffolds were seeded with HepG2 cells. The results showed a significant increase in cell viability and metabolic activity over a 7-day period, confirming the material's suitability for long-term cell culture. nih.gov

Furthermore, research on sorbitol-containing polyesters has established their biocompatibility. When 3T3 mouse fibroblast cells were cultured on thin films of these polyesters, they exhibited cell spreading and proliferation comparable to a poly(ε-caprolactone) (PCL) control, a well-known biocompatible material. mdpi.com This indicates that sorbitol-based polyesters are promising materials for tissue engineering applications. mdpi.com

The flexibility of scaffolds is another critical parameter, particularly for soft tissue engineering. In gelatin-based hydrogel sheets , the addition of glycerol, which has a low molecular weight, resulted in a reduced tensile modulus, indicating increased flexibility. researchgate.net These flexible sheets demonstrated good biocompatibility and were found to be suitable for endoscopic applications in animal models. researchgate.net

The following interactive data tables summarize key findings from these research efforts.

Table 1: Mechanical Properties of Hydrogels Containing D-Glucitol and 1,2,3-Propanetriol

| Hydrogel Base | Additive(s) | Concentration | Key Mechanical Property | Value | Source |

|---|---|---|---|---|---|

| κ-Carrageenan | Sorbitol, Glycerin | 20%, 1.5% | Young's Modulus | Highest among tested formulations | researchgate.net |

| Poly(ethylene glycol) | Glycerol | 30% | Compressive Yield Strength | 52 ± 11 kPa | biorxiv.org |

| Poly(glycerol sebacate) acrylate (PGSA) | - | - | Young's Modulus (Post-thermal treatment) | ~2-fold increase | nih.gov |

Table 2: Biocompatibility and Cell Viability in Scaffolds Containing D-Glucitol and 1,2,3-Propanetriol

| Scaffold Material | Cell Line | Assay | Duration | Key Finding | Source |

|---|---|---|---|---|---|

| Thermally treated Poly(glycerol sebacate) acrylate (tPGSA) | HepG2 | PrestoBlue Assay | 7 days | Significant increase in cell viability and metabolic activity | nih.gov |

| Sorbitol-containing polyesters | 3T3 Mouse Fibroblasts | Cell Spreading and Proliferation | Not specified | Cell behavior similar to PCL control | mdpi.com |

| Poly(sorbitol adipate)-g-poly(ethylene glycol) | NHDF | Cytotoxicity Study | 96 hours | Cell viability above 100%, indicating enhanced cell metabolism and proliferation | mdpi.com |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Glucitol |

| 1,2,3-Propanetriol |

| Sorbitol |

| Glycerol |

| Glycerin |

| Carrageenan |

| Poly(ethylene glycol) |

| Poly(glycerol sebacate) acrylate |

| Poly(sorbitol adipate) |

| Gelatin |

Ecological and Environmental Relevance of Polyol Mixtures in Model Systems Excluding Human/animal Impact

Microbial Metabolism and Biotransformation Pathways of D-Glucitol and 1,2,3-Propanetriol in Environmental Samples

Microorganisms in diverse environmental niches have evolved sophisticated metabolic pathways to utilize D-Glucitol (commonly known as sorbitol) and 1,2,3-propanetriol (glycerol) as sources of carbon and energy. The biotransformation of these polyols is integral to microbial survival and proliferation.

D-Glucitol (Sorbitol) Metabolism:

The microbial metabolism of D-Glucitol typically begins with its transport into the cell, followed by oxidation. In many bacteria, such as Bacillus subtilis, the process involves a D-glucitol permease for uptake. nih.gov Once inside the cell, D-glucitol is oxidized by D-glucitol dehydrogenase to fructose (B13574). nih.gov This fructose can then be phosphorylated and enter central glycolytic pathways. nih.gov For instance, in Escherichia coli, the sorbitol (or glucitol) operon (gut or srl) encodes the enzymes for this pathway, including a specific phosphotransferase system (PTS) for uptake and phosphorylation, and a sorbitol-6-phosphate (B1195476) dehydrogenase. nih.govnih.gov

Both aerobic and anaerobic bacteria can metabolize sorbitol. For example, strains of Streptococcus sanguis and Streptococcus mitior can ferment sorbitol under anaerobic conditions, producing lactate (B86563), formate, ethanol, and acetate (B1210297). nih.gov In the presence of oxygen, the metabolic end products shift, with lactate and acetate being predominant. nih.gov Fungi, such as Trichoderma reesei, can also utilize sorbitol, although high concentrations can induce an osmotic stress response. nih.gov

1,2,3-Propanetriol (Glycerol) Metabolism:

Glycerol (B35011) is a widely utilized carbon source by a vast array of bacteria and fungi. nih.govsbmicrobiologia.org.br Its metabolism is generally initiated by one of two primary pathways. The first involves phosphorylation of glycerol to glycerol-3-phosphate by glycerol kinase, followed by oxidation to dihydroxyacetone phosphate (B84403) (DHAP) by glycerol-3-phosphate dehydrogenase. oup.com DHAP is a direct intermediate of glycolysis. The second pathway involves the direct oxidation of glycerol to dihydroxyacetone (DHA) by a glycerol dehydrogenase, which is then phosphorylated to DHAP. researchgate.net

The efficiency of glycerol utilization varies significantly among different microbial species and even strains. nih.govresearchgate.net For example, some yeasts can grow as efficiently on glycerol as on glucose, while others are almost unable to utilize it. nih.govresearchgate.net In anaerobic environments, glycerol can be fermented to various products. For instance, some bacteria can convert glycerol to 1,3-propanediol (B51772), a valuable chemical feedstock. healthline.com The metabolic route often depends on the available electron acceptors and the cellular redox balance. oup.com

Table 1: Microbial Metabolism of D-Glucitol and 1,2,3-Propanetriol

| Compound | Microorganism Example | Metabolic Pathway | Key Enzymes | End Products (Examples) |

| D-Glucitol (Sorbitol) | Bacillus subtilis | Aerobic | D-Glucitol permease, D-Glucitol dehydrogenase | Fructose, CO2, Biomass |

| Escherichia coli | Aerobic/Anaerobic | Sorbitol phosphotransferase system (PTS), Sorbitol-6-phosphate dehydrogenase | Fructose-6-phosphate, Organic acids | |

| Streptococcus sanguis | Anaerobic Fermentation | - | Lactate, Formate, Ethanol, Acetate | |

| 1,2,3-Propanetriol (Glycerol) | Saccharomyces cerevisiae (Yeast) | Aerobic | Glycerol kinase, Glycerol-3-phosphate dehydrogenase | Dihydroxyacetone phosphate, CO2, Biomass |

| Clostridium butyricum | Anaerobic Fermentation | Glycerol dehydratase, 1,3-propanediol dehydrogenase | 1,3-Propanediol, Butyric acid | |

| Pseudomonas species | Aerobic | Glycerol dehydrogenase, Dihydroxyacetone kinase | Dihydroxyacetone phosphate, CO2, Biomass |

Role in Osmotic Stress Response and Adaptation of Environmental Microorganisms

Polyols, including D-Glucitol and 1,2,3-propanetriol, are crucial for the survival of many microorganisms under conditions of high osmotic stress, such as high salinity or desiccation. They function as "compatible solutes" or "osmolytes," which are small organic molecules that can accumulate to high intracellular concentrations to balance the external osmotic potential without significantly interfering with cellular processes.

When microorganisms encounter a hyperosmotic environment, water tends to flow out of the cell, leading to a loss of turgor pressure and potential damage to cellular components. To counteract this, many microbes synthesize or accumulate compatible solutes like glycerol and sorbitol. nih.gov The increased intracellular concentration of these polyols lowers the water potential inside the cell, preventing water loss and maintaining cell volume and turgor.

For example, the yeast Saccharomyces cerevisiae is well-known for producing and accumulating glycerol in response to osmotic stress. oup.com This accumulation is a primary mechanism for its osmotolerance. Similarly, many fungi and bacteria accumulate polyols to protect themselves in high-sugar or high-salt environments. nih.gov The use of sorbitol as an osmotic stabilizer is common in the cultivation of fungi with delicate cell walls. nih.gov The accumulation of these polyols not only helps in maintaining osmotic balance but also protects macromolecules like proteins and membranes from the damaging effects of dehydration.

Degradation Kinetics and Persistence in Aquatic and Terrestrial Research Models

The degradation of D-Glucitol and 1,2,3-propanetriol in the environment is primarily a biological process, although abiotic degradation can occur under specific conditions. The rate of degradation, and thus their persistence, is influenced by various factors including temperature, pH, oxygen availability, and the composition of the microbial community.

Aquatic Systems: